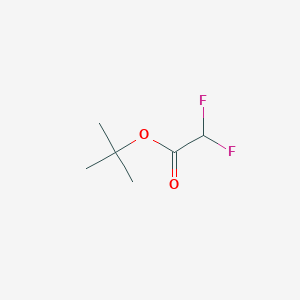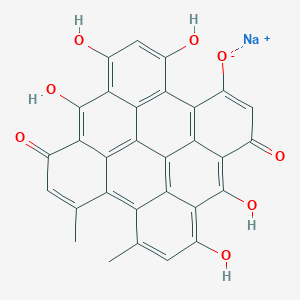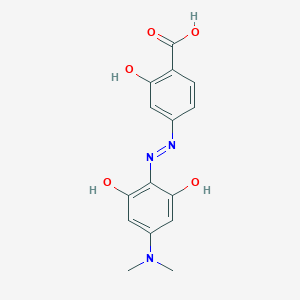
Copper(II) methacryloxyethylacetoacetate
Übersicht
Beschreibung
Copper(II) methacryloxyethylacetoacetate (CuMAA) is an organometallic compound with a wide range of applications in scientific research. It is a copper-containing compound that is used as a reagent in various organic synthesis processes and as a catalyst in the production of polymers. CuMAA has also been used in the development of new drugs and in the study of the mechanism of action of drugs. In
Wissenschaftliche Forschungsanwendungen
1. Role in Precipitation of Proteins
Copper(II) ions, including those from complexes like Copper(II) methacryloxyethylacetoacetate, play a significant role in the precipitation of proteins such as bovine serum albumin (BSA). The formation of protein precipitates with copper(II) ions, and the subsequent chelation and removal of these ions, is essential in studying neurological disorders and diseases such as Alzheimer's and prion diseases (Lee et al., 2007).
2. Polymerization Processes
Copper(II) acetylacetonate, a compound similar to Copper(II) methacryloxyethylacetoacetate, has been utilized in redox free radical polymerization processes. These processes are significant in the development of polymer layers for industrial and academic applications, highlighting the versatility of copper-based compounds in polymer chemistry (Garra et al., 2018).
3. Spectroscopic Structure Elucidation in Solution
Copper complexes, including those related to Copper(II) methacryloxyethylacetoacetate, are pivotal in the structure elucidation of organometallic compounds and copper proteins. The spectroscopic methods applied in these processes are vital for understanding the mechanisms in synthetic and biological potential of copper redox systems (Gschwind, 2008).
4. Photocatalytic Applications
Copper(II) acetylacetonate complexes have shown potential in photocatalytic applications. They assist in the visible light photocatalytic mineralization of different dye molecules, making them viable for environmental cleanup measures, particularly in water bodies contaminated with dyes (Basu et al., 2010).
5. Electrochemical Sensing Applications
Copper(II) complexes are used in electrochemical sensing applications, particularly for the determination of copper ions. They exhibit high selectivity and sensitivity, making them crucial in environmental monitoring and analytical chemistry (Deshmukh et al., 2018).
Eigenschaften
IUPAC Name |
copper;2-[(E)-1-hydroxy-3-oxobut-1-enoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14O5.Cu/c2*1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;/h2*6,12H,1,4-5H2,2-3H3;/b2*9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUOTYKDDRIFW-WJTRLQBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=CC(=O)C)O.CC(=C)C(=O)OCCOC(=CC(=O)C)O.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28CuO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) methacryloxyethylacetoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)




![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)


